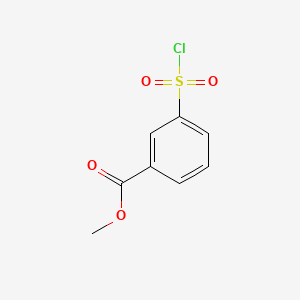
6-Ethoxy-2-pyridinamine
概述
描述
6-Ethoxy-2-pyridinamine, also known as 6-ethoxypyridin-2-amine, is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It consists of a pyridine ring substituted with an ethoxy group at the 6-position and an amine group at the 2-position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-pyridinamine can be achieved through various methods. One common approach involves the alkylation of 2-aminopyridine with ethyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-Ethoxy-2-pyridinamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridines with various functional groups.
科学研究应用
6-Ethoxy-2-pyridinamine has several scientific research applications:
Corrosion Inhibition: Pyridine derivatives, including this compound, have been studied for their corrosion inhibitory effects on metals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: It forms complexes with various metals, exhibiting luminescent properties useful in sensors, imaging, and lighting technologies.
作用机制
The mechanism of action of 6-Ethoxy-2-pyridinamine involves its interaction with molecular targets through its amine and ethoxy functional groups. These interactions can lead to the formation of coordination complexes with metals, influencing their chemical and physical properties. The compound’s ability to form stable complexes makes it valuable in various applications, including catalysis and material science.
相似化合物的比较
Similar Compounds
2-Amino-6-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxypyridine: Ethoxy group at the 4-position instead of the 6-position.
2-Amino-3-ethoxypyridine: Ethoxy group at the 3-position instead of the 6-position.
Uniqueness
6-Ethoxy-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the ethoxy group at the 6-position and the amine group at the 2-position provides distinct chemical properties compared to other similar compounds .
属性
IUPAC Name |
6-ethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZIITVWIJSXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343017 | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-42-3 | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxy-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

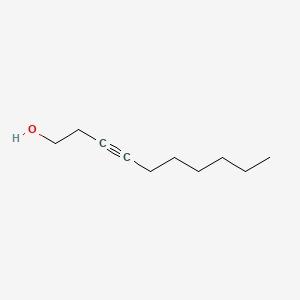

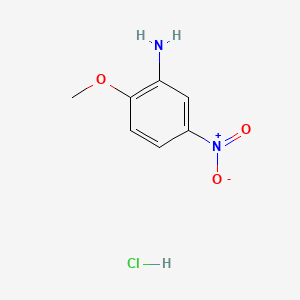
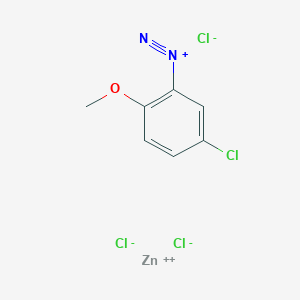
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)


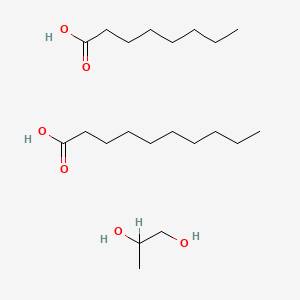

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)


![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
